1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide
Description
1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with hydroxyl, ketone, and carboxamide groups. The 1-hydroxy and 3-oxo groups facilitate keto-enol tautomerism, stabilized by intramolecular hydrogen bonding, which influences its chemical reactivity and physical properties . These compounds are often synthesized via cycloaddition, acid-catalyzed reactions, or condensation, serving as intermediates in pharmaceuticals or materials science .
Properties
IUPAC Name |
1-hydroxy-3-oxo-2-benzofuran-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c10-8(12)9(13)6-4-2-1-3-5(6)7(11)14-9/h1-4,13H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZPPVQSUNIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of benzofuran derivatives .
Scientific Research Applications
Scientific Applications of 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide
This compound is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives exhibit a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Overview
This compound, also known as 1-hydroxy-3-oxo-2-benzofuran-1-carboxamide, has the molecular formula and a molecular weight of 193.16 g/mol .
IUPAC Name: 1-hydroxy-3-oxo-2-benzofuran-1-carboxamide
InChI: InChI=1S/C9H7NO4/c10-8(12)9(13)6-4-2-1-3-5(6)7(11)14-9/h1-4,13H,(H2,10,12)
SMILES: C1=CC=C2C(=C1)C(=O)OC2(C(=O)N)O
CAS Registry Number: 412028-80-9
Applications in Scientific Research
This compound and its derivatives are used in various scientific research applications:
- Chemistry It serves as an intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
- Biology Due to its biological activities, such as antioxidant and anti-inflammatory properties, it is a candidate for studying cellular processes and disease mechanisms.
- Medicine Its potential anticancer properties are being explored for developing new therapeutic agents.
- Industry It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Benzofuran Derivatives as Antimicrobial Agents
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Tautomerism and Stability
The 1-hydroxy-3-oxo moiety in the target compound enables keto-enol tautomerism, with enol forms stabilized by resonance-assisted hydrogen bonds (RAHB) . In contrast:
- 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid () lacks a hydroxyl group, favoring the keto form.
- Dimethyl 5-(1-hydroxy-3-oxo-...) () shows >80% enol content in solution, similar to the target compound .
Physicochemical and Spectral Properties
Biological Activity
1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide (CAS No. 412028-80-9) is a heterocyclic compound belonging to the benzofuran family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₇NO₄, with a molecular weight of approximately 193.158 g/mol. The compound features a unique benzofuran structure characterized by hydroxyl, carbonyl, and amide functional groups. This structural arrangement enhances its solubility and reactivity compared to other benzofuran derivatives.
Biological Activities
This compound has been investigated for various biological activities:
Antimicrobial Activity
Research has indicated that benzofuran derivatives possess significant antimicrobial properties. The specific antimicrobial activity of this compound has been linked to its ability to inhibit bacterial growth and biofilm formation.
Anticancer Properties
Studies have shown that this compound may exhibit anticancer effects through several mechanisms:
- Inhibition of cell proliferation : It has been found to inhibit the proliferation of cancer cell lines.
- Induction of apoptosis : The compound can trigger programmed cell death in cancer cells, contributing to its anticancer potential.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Claisen-Schmidt Condensation : This method involves the reaction of an aromatic aldehyde with a ketone in the presence of a base.
- Microwave-assisted Synthesis : This technique enhances reaction efficiency and yield by utilizing microwave energy.
Case Studies
Several studies have explored the biological activity of this compound:
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including 1-hydroxy-3-oxo compounds. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Research
In vitro studies on cancer cell lines showed that treatment with 1-hydroxy-3-oxo compounds resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Hydroxy-3-oxo-2-benzofuran | Hydroxyl and carbonyl groups | Antimicrobial |
| Benzofuran derivatives with halogen substitutions | Varying halogen groups | Enhanced antimicrobial activity |
| Other benzofuran amides | Amide group presence | Anticancer |
The unique combination of functional groups in 1-hydroxy-3-oxo compounds may lead to distinct biological activities not observed in structurally similar compounds .
Q & A
Q. What are the common synthetic routes for 1-Hydroxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide?
The synthesis typically involves multi-step processes, including:
- Benzofuran core formation : Starting from benzofuran-2-carboxylic acid derivatives, followed by functionalization via Pd-catalyzed C-H arylation to introduce substituents .
- Transamidation reactions : A one-pot, two-step transamidation process to install the carboxamide group, often using coupling reagents like EDCI or HOBt .
- Oxidation steps : Controlled oxidation under alkaline conditions (e.g., O₂ in ethanol with NaOH) to achieve the 3-oxo moiety, as demonstrated in analogous benzofuran derivatives .
Q. Which spectroscopic techniques are employed for structural characterization?
Key methods include:
- IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo and carboxamide groups) .
- NMR (¹H/¹³C) : For resolving aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons in the benzofuran core .
- Mass spectrometry (EI/ESI) : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray crystallography : For absolute configuration determination, as seen in structurally related compounds deposited in the Cambridge Crystallographic Data Centre (CCDC) .
Q. What biological activities are associated with benzofuran carboxamide derivatives?
While direct data on this compound is limited, structurally similar derivatives exhibit:
- Enzyme inhibition : Interactions with kinases or oxidoreductases via hydrogen bonding with the carboxamide and hydroxyl groups .
- Antimicrobial potential : Demonstrated in analogs with substituents like thiophene or indole moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved regioselectivity in benzofuran functionalization?
Strategies include:
- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed C-H activation .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during transamidation .
- Catalyst screening : Pd(OAc)₂ with ligands like PPh₃ improves yield in arylations .
- In-line monitoring : Use HPLC (as in ) to track intermediate stability .
Q. What strategies address discrepancies in spectroscopic data for benzofuran carboxamides?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and verify experimental data .
- Crystallographic refinement : Resolve ambiguities in stereochemistry using high-resolution X-ray data (e.g., CCDC 1505246) .
Q. How can researchers mitigate decomposition during oxidation of benzofuran precursors?
- Oxygen scavengers : Add antioxidants like BHT to reaction mixtures to prevent over-oxidation .
- pH control : Maintain alkaline conditions (pH 10–12) to stabilize the intermediate enolate .
- Flow chemistry : Continuous flow systems (as in industrial-scale syntheses) improve heat and mass transfer .
Methodological Challenges
Q. What are the limitations of current crystallization protocols for benzofuran derivatives?
- Polymorphism issues : Multiple crystal forms may arise due to flexible substituents; screen solvents (e.g., methanol/water mixtures) .
- Low solubility : Use co-crystallization agents (e.g., nicotinamide) or high-pressure techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
